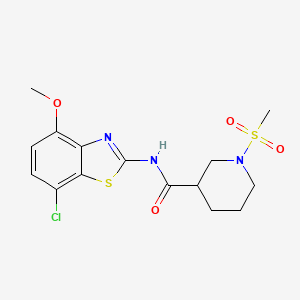

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide

Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide is a synthetic small molecule characterized by a 7-chloro-4-methoxybenzothiazole core linked via an amide bond to a 1-methanesulfonyl-substituted piperidine ring. The methanesulfonyl group at the piperidine’s 1-position enhances polarity and may influence solubility or target binding.

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O4S2/c1-23-11-6-5-10(16)13-12(11)17-15(24-13)18-14(20)9-4-3-7-19(8-9)25(2,21)22/h5-6,9H,3-4,7-8H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFGVUXTBLYTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the methoxy and chloro substituents.

The piperidine ring is synthesized separately and then coupled with the benzothiazole intermediate using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole)

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for methoxy substitution, and sodium hydride in DMF for chloro substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s methanesulfonylpiperidine group contrasts with 41d’s bulkier 4-methoxybenzenesulfonamide, which may reduce membrane permeability due to increased lipophilicity .

Synthetic Efficiency :

- Compound 41d was synthesized in 67% yield via coupling of 7-chloro-4-methoxybenzothiazol-2-amine with 4-methoxybenzenesulfonyl chloride . This suggests that similar sulfonamide/carboxamide-forming reactions for the target compound may achieve moderate efficiency.

Inferred Pharmacological and Physicochemical Properties

Solubility and Bioavailability :

- The target’s methanesulfonyl group may improve aqueous solubility compared to 41d ’s aromatic sulfonamide, which is more hydrophobic. However, the piperidine ring’s basic nitrogen could enhance solubility in acidic environments.

- BG14889 ’s oxolanylmethyl substituent (tetrahydrofuran derivative) may confer better metabolic stability compared to the target’s sulfonyl group .

- Target Binding Potential: 41d was studied as a pan-Ras inhibitor, suggesting benzothiazole derivatives may interact with Ras GTPase domains . The target compound’s piperidine sulfonamide could modulate binding affinity or specificity compared to 41d’s planar sulfonamide.

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological mechanisms, and various applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety, which is known for its diverse biological activities. The presence of a chloro group and a methoxy group enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 299.82 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈ClN₃O₃S |

| Molecular Weight | 299.82 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1105188-94-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered biochemical processes.

Receptor Modulation : It has the potential to bind to various receptors on cell surfaces, affecting signal transduction pathways and cellular responses.

Genetic Interaction : There is evidence suggesting that the compound may interact with DNA or RNA, influencing gene expression and protein synthesis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various models, indicating a role in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of similar benzothiazole derivatives, providing insights into the potential of this compound:

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting potential therapeutic applications in treating bacterial infections .

Study 2: Anticancer Activity

In vitro assays demonstrated that related benzothiazole compounds induced apoptosis in human cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspase pathways, highlighting the anticancer potential of this class of compounds .

Study 3: Anti-inflammatory Mechanism

Research on anti-inflammatory effects showed that benzothiazole derivatives could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests their utility in managing chronic inflammatory conditions .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable lead compound for drug development. Its applications include:

- Drug Development : As a lead compound for designing new drugs targeting infectious diseases and cancer.

- Chemical Biology Probes : Utilized to study specific biological pathways and interactions at the molecular level.

- Industrial Applications : Potential use as a reagent in chemical synthesis processes.

Q & A

Q. What are the key considerations for synthesizing N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperazine-3-carboxamide with high purity?

Answer: The synthesis of this compound requires careful optimization of reaction conditions, including solvent selection, temperature control, and catalyst use. For example:

- Solvent Systems : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often used to enhance reactivity, while chlorinated solvents (e.g., methylene chloride) may stabilize intermediates .

- Reaction Monitoring : Thin-layer chromatography (TLC) or in situ NMR can track reaction progress. Post-synthesis, purification via column chromatography with silica gel or recrystallization (e.g., using methanol/chloroform mixtures) is critical to isolate high-purity product .

- Impurity Control : Pharmacopeial guidelines recommend identifying and quantifying impurities (e.g., sulfoxide diastereomers or unreacted precursors) using validated HPLC methods with reference standards .

Q. How can NMR and HPLC be effectively utilized to characterize this compound?

Answer:

- 1H NMR Analysis : Key structural features, such as the methoxy group (-OCH3) and piperazine protons, produce distinct signals. For example, the methoxy group typically appears as a singlet at δ 3.8–4.0 ppm, while piperazine protons resonate as multiplet signals between δ 2.5–3.5 ppm .

- HPLC Purity Assessment : Use a reverse-phase C18 column with UV detection (λ = 254 nm). A gradient elution (e.g., 0.1% formic acid in acetonitrile/water) resolves impurities. Retention time and peak symmetry are critical for validating batch consistency .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Enzyme Inhibition Assays : For kinase or receptor targets, use fluorescence-based assays (e.g., [35S]GTPγS binding for G-protein-coupled receptors). Include reference agonists (e.g., DAMGO for μ-opioid receptors) and calculate Ke values to quantify antagonist potency .

- Cellular Uptake Studies : Assess permeability using Caco-2 cell monolayers. Measure apparent permeability (Papp) with LC-MS quantification to evaluate blood-brain barrier penetration potential .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data across different studies?

Answer: Data contradictions often arise from assay variability or compound stability issues. Mitigation strategies include:

- Standardized Assay Conditions : Control variables like cell passage number, incubation time, and buffer composition. For example, GTPγS binding assays require strict temperature (25°C) and Mg²⁺ ion concentration .

- Stability Profiling : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify labile functional groups. Sulfonamide moieties may hydrolyze under acidic conditions, requiring pH-adjusted formulations .

- Meta-Analysis : Compare IC50/EC50 values across studies using standardized normalization (e.g., logP-adjusted potency). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What structural modifications could enhance the pharmacokinetic profile of this compound?

Answer:

- Trifluoromethyl Substitution : Introducing -CF3 groups (e.g., replacing methoxy with trifluoromethoxy) increases metabolic stability by reducing cytochrome P450-mediated oxidation. This modification also enhances lipophilicity (logP), improving CNS penetration .

- Piperazine Ring Optimization : Replace the methanesulfonyl group with a pivaloyloxymethyl (POM) prodrug moiety to enhance oral bioavailability. Alternatively, cyclize the piperazine into a tetrahydroisoquinoline scaffold to reduce off-target receptor interactions .

- Solubility Enhancement : Incorporate hydrophilic groups (e.g., PEG chains or tertiary amines) while monitoring logD (pH 7.4) to balance solubility and membrane permeability .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores?

Answer:

- Scaffold Diversification : Synthesize analogs with variations in the benzothiazole (e.g., chloro→fluoro substitution) and piperazine (e.g., N-methyl vs. N-ethyl) regions. Test these analogs in parallel using high-throughput screening (HTS) .

- 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins. Validate models with mutagenesis studies (e.g., alanine scanning of kinase active sites) .

- Metabolite Analysis : Identify active metabolites via LC-HRMS and include them in SAR panels. For example, sulfoxide metabolites of methanesulfonyl groups may exhibit altered potency .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.